molecular formula C3H7ClN2 B2451084 (2R)-2-aminopropanenitrile hydrochloride CAS No. 1385022-43-4

(2R)-2-aminopropanenitrile hydrochloride

Cat. No.: B2451084
CAS No.: 1385022-43-4
M. Wt: 106.55
InChI Key: WJGQCCPNVRCAQI-AENDTGMFSA-N
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Description

(2R)-2-aminopropanenitrile hydrochloride is an organic compound with significant importance in various fields of scientific research. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Properties

IUPAC Name

(2R)-2-aminopropanenitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2.ClH/c1-3(5)2-4;/h3H,5H2,1H3;1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGQCCPNVRCAQI-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385022-43-4
Record name (2R)-2-aminopropanenitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-aminopropanenitrile hydrochloride typically involves the reaction of ®-2-aminopropanenitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the desired product. The process can be summarized as follows:

    Starting Material: ®-2-aminopropanenitrile

    Reagent: Hydrochloric acid

    Reaction Conditions: The reaction is usually conducted at room temperature, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-aminopropanenitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitrile oxides

    Reduction: Primary amines

    Substitution: Various substituted amines or amides

Scientific Research Applications

(2R)-2-aminopropanenitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-aminopropanenitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The nitrile group can participate in various chemical reactions, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-aminopropanenitrile hydrochloride: The enantiomer of (2R)-2-aminopropanenitrile hydrochloride, with similar chemical properties but different biological activity.

    2-aminobutanenitrile hydrochloride: A structurally similar compound with an additional carbon in the alkyl chain.

    2-amino-2-methylpropanenitrile hydrochloride: A compound with a methyl group substitution, leading to different steric and electronic properties.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in the synthesis of chiral pharmaceuticals and other biologically active molecules.

Biological Activity

(2R)-2-aminopropanenitrile hydrochloride, a chiral compound with significant potential in medicinal chemistry, has garnered attention for its biological activity and interactions with various biomolecules. This article explores its mechanisms of action, applications in research and medicine, and relevant studies that highlight its biological significance.

  • Molecular Formula : C₃H₈ClN₂
  • Molecular Weight : Approximately 106.55 g/mol
  • CAS Number : 1385022-43-4

The compound's unique chiral configuration allows it to exhibit distinct biological activities compared to its enantiomers and other related compounds.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound can act as a ligand, modulating the activity of these targets, which may include:

  • Enzymatic Interactions : The nitrile group can participate in various chemical reactions leading to the formation of active metabolites that exert biological effects.
  • Signal Transduction Pathways : It is involved in complex pathways that influence cellular responses and metabolic processes.

1. Immune Modulation

Research indicates that this compound may enhance immune responses by interacting with the interleukin-2 receptor (IL-2R). This interaction is crucial for the proliferation of CD4+ T lymphocytes, which play a significant role in adaptive immunity. Such properties make it a candidate for therapeutic development aimed at modulating immune responses in various clinical contexts.

2. Pharmacological Applications

The compound serves as an intermediate in synthesizing pharmaceuticals targeting specific enzymes or receptors. Its role in drug development includes:

  • Building Block for Piperidine Derivatives : Used extensively in the synthesis of piperidine derivatives, which are important in developing various therapeutic agents.
  • Potential Antiviral Activity : Ongoing research is exploring its effects on viral infections, particularly through modulation of immune responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
BenchChem Study Biological ActivityIdentified interactions with biomolecules; potential applications in immune modulation.
ScienceOpen Conference Cardiovascular EffectsExplored potential protective effects against cardiac fibrosis; relevant to hypertension.
PubChem Database General ActivitySummarized various biological activities; highlighted importance in medicinal chemistry.

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